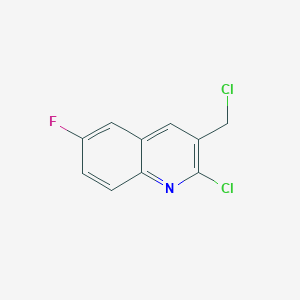

2-Chloro-3-chloromethyl-6-fluoroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system, a fused aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in a vast array of natural products and synthetic compounds. nih.gov Its unique electronic properties and rigid structure have established it as a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.govnih.gov The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the synthesis of derivatives with fine-tuned properties for various applications. researchgate.net

| Property | Description |

| IUPAC Name | 2-Chloro-3-(chloromethyl)-6-fluoroquinoline |

| CAS Number | 948291-04-1 sinfoochem.com |

| Molecular Formula | C10H6Cl2FN |

| Molecular Weight | 230.07 g/mol |

Heterocyclic Importance in Advanced Organic Synthesis

Heterocyclic compounds are organic molecules that contain a ring structure with at least one atom that is not carbon, such as nitrogen, oxygen, or sulfur. This class of compounds is of paramount importance in chemistry and biology, forming the core structure of many pharmaceuticals, agrochemicals, and functional organic materials. The presence of heteroatoms imparts unique physicochemical properties and reactivity to these molecules, making them essential building blocks in drug discovery and development. In fact, a significant majority of all biologically active chemical compounds contain at least one heterocyclic ring. ijnrd.org Their diverse applications extend to materials science, where they are used in the development of conducting polymers and functional dyes, and to organometallic chemistry, where they serve as crucial ligands for catalysts.

Research into Halogenated Quinoline Derivatives for Chemical Diversity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold is a widely employed strategy to modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This functionalization significantly expands the chemical space and can enhance the pharmacological profile of quinoline derivatives. nih.govrsc.org Research has shown that halogenation can lead to compounds with potent and sometimes novel biological activities. nih.gov For instance, the placement of a halogen, such as a chloro group, can enhance the activity of certain quinoline-based compounds. rsc.org The development of regioselective halogenation methods is an active area of research, providing chemists with tools to create diverse libraries of halogenated quinolines for screening and development. rsc.org

Role of Chloromethyl Functionality as a Synthetic Intermediate

The chloromethyl group (–CH2Cl) is a reactive functional group that serves as a valuable handle in organic synthesis. chempanda.comwikipedia.org It is a key component in chloromethylation reactions, which introduce the –CH2Cl group onto aromatic rings. chempanda.com As a synthetic intermediate, the chloromethyl group is highly useful because the chlorine atom can be readily displaced by a wide variety of nucleophiles. This allows for the facile introduction of other functional groups, such as alcohols, ethers, amines, and thiols, thereby enabling the construction of more complex molecular structures. researchgate.netnih.gov This reactivity makes compounds bearing a chloromethyl group important precursors for the synthesis of a diverse range of derivatives.

Positioning of 2-Chloro-3-chloromethyl-6-fluoroquinoline as a Polyfunctionalized System in Contemporary Chemical Research

This compound stands as a significant molecule in contemporary chemical research due to its highly functionalized nature. It incorporates several key reactive features onto a single, stable quinoline core, making it a versatile building block for synthetic chemists.

The molecule possesses four distinct points of functionality:

The Quinoline Core: A robust heterocyclic scaffold known for its broad biological relevance. nih.govbenthamdirect.com

The 6-Fluoro Substituent: This group can influence the molecule's electronic properties and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles.

The 2-Chloro Substituent: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups at this position.

The 3-Chloromethyl Group: This is a highly reactive site for nucleophilic substitution, providing a straightforward route to derivatization at the C3 position.

The strategic placement of these functional groups allows for selective chemical transformations. For example, the greater reactivity of the chloromethyl group typically allows for its modification without affecting the less reactive 2-chloro substituent under specific conditions. This differential reactivity is a powerful tool for the stepwise construction of complex molecules. Consequently, this compound serves as an ideal starting material for creating libraries of novel, polysubstituted quinoline derivatives for applications in drug discovery, materials science, and chemical biology.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-(chloromethyl)-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2FN/c11-5-7-3-6-4-8(13)1-2-9(6)14-10(7)12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCUGCAEAHOYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588980 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-04-1 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(chloromethyl)-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 Chloro 3 Chloromethyl 6 Fluoroquinoline and Derivatives

Reactivity Profiles of the 2-Chloro Moiety

The chlorine atom at the 2-position of the quinoline (B57606) ring is susceptible to nucleophilic attack, a characteristic feature of 2-haloquinolines. This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom, which activates the C2 position towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Substitution Reactions at the 2-Position

The 2-chloro group can be readily displaced by a variety of nucleophiles. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a tetrahedral intermediate, which then expels the chloride ion to restore aromaticity. The scope of nucleophiles includes amines, alkoxides, and thiolates, leading to a diverse array of 2-substituted quinoline derivatives.

For instance, reactions with primary and secondary amines yield the corresponding 2-aminoquinoline (B145021) derivatives. Similarly, treatment with alkoxides or phenoxides results in the formation of 2-alkoxy or 2-aryloxyquinolines. Thiolates react in a similar fashion to produce 2-thioquinolines. The reaction conditions for these substitutions can vary, often requiring elevated temperatures and the use of a base to neutralize the liberated hydrogen chloride.

Table 1: Examples of Nucleophilic Substitution at the 2-Position of Analogous 2-Chloroquinolines

| Nucleophile | Reagent | Product Type | Reference |

|---|---|---|---|

| Amine | RNH2 | 2-Aminoquinoline | mdpi.com |

| Alkoxide | RO- | 2-Alkoxyquinoline | nih.gov |

| Thiolate | RS- | 2-Thioquinoline | nih.gov |

| Azide (B81097) | NaN3 | Tetrazolo[1,5-a]quinoline | nih.gov |

Conversion Pathways to Other Functional Groups (e.g., Quinolone Formation)

A significant transformation of the 2-chloro moiety is its conversion to a carbonyl group, leading to the formation of a quinolin-2(1H)-one, commonly referred to as a quinolone. This is typically achieved through acid-catalyzed hydrolysis. For example, microwave irradiation of 2-chloro-3-formylquinolines in the presence of acetic acid and sodium acetate (B1210297) can yield the corresponding 3-formylquinolin-2(1H)-ones. nih.gov This conversion is a fundamental step in the synthesis of many biologically active quinolone compounds.

The 2-chloro group can also be removed through reductive dehalogenation, typically using catalytic hydrogenation, to yield the corresponding 6-fluoro-3-chloromethylquinoline.

Transformations Involving the 3-Chloromethyl Group

The 3-chloromethyl group behaves as a reactive benzylic halide, readily participating in nucleophilic substitution and other transformations. Its reactivity allows for the introduction of a wide range of functional groups at the 3-position and for the construction of more complex molecular architectures.

Substitution Reactions with Heteroatom Nucleophiles

The chlorine atom of the 3-chloromethyl group is susceptible to SN2 displacement by various heteroatom nucleophiles. This provides a straightforward method for introducing nitrogen, oxygen, and sulfur functionalities. For example, reaction with amines will yield 3-(aminomethyl)quinolines, while reaction with alcohols or phenols in the presence of a base will afford 3-(alkoxymethyl)- or 3-(aryloxymethyl)quinolines. Thiolates can be used to prepare 3-(thiomethyl)quinoline derivatives.

Table 2: Potential Substitution Reactions of the 3-Chloromethyl Group

| Nucleophile | Product Type |

|---|---|

| R2NH | 3-(Dialkylaminomethyl)quinoline |

| ROH / Base | 3-(Alkoxymethyl)quinoline |

| RSH / Base | 3-(Alkylthiomethyl)quinoline |

| CN- | 3-(Cyanomethyl)quinoline |

Annulation Reactions for the Construction of Fused Heterocyclic Systems

Condensation Reactions Involving the Chloromethyl Group

The 3-chloromethyl group can participate in condensation reactions, particularly after conversion to a more reactive intermediate. For example, conversion to the corresponding phosphonium (B103445) salt would enable Wittig-type reactions with aldehydes and ketones to form 3-vinylquinolines. Alternatively, the active methylene (B1212753) group in compounds derived from the substitution of the chloro group (e.g., with cyanide to form a nitrile) can undergo condensation reactions. For example, the resulting 3-(cyanomethyl)quinoline could be a substrate for Knoevenagel or similar condensations with carbonyl compounds to extend the side chain at the 3-position. researchgate.net

Influence of the 6-Fluoro Moiety on Quinoline Ring Reactivity

The presence of a fluorine atom at the 6-position of the quinoline core significantly modulates the electronic properties and reactivity of the entire heterocyclic system.

The fluorine atom at the C6 position primarily influences the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of the quinoline system. Fluorine is an ortho-, para-directing deactivator. Therefore, in electrophilic reactions, substitution is expected to occur at positions ortho or para to the fluorine atom. For the 6-fluoroquinoline (B108479) core, this would direct incoming electrophiles preferentially to the C5 and C7 positions. Direct fluorination of quinoline derivatives in acidic media has been shown to result in selective electrophilic substitution. researchgate.net For instance, the direct fluorination of 6-methoxyquinoline (B18371) occurs at the 5-position. researchgate.net This directing effect is crucial for synthesizing specifically substituted quinoline derivatives. In the context of transition metal-catalyzed C-H functionalization, regioselectivity can be controlled by other factors, such as the choice of catalyst or directing groups elsewhere on the molecule, but the inherent electronic bias from the fluorine atom remains a significant consideration. nih.gov

The high electronegativity of the fluorine atom exerts a powerful influence on the electronic landscape of the quinoline ring. nih.gov This has several consequences for the molecule's reactivity. The introduction of fluorine generally increases the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack. nih.gov Specifically, a fluorine atom on the benzo-ring of the quinoline can make the pyridine (B92270) ring more electron-deficient and thus more reactive towards nucleophiles.

Interconversion Strategies for Functional Groups on the Quinoline Core

The functional groups on the 2-chloro-3-chloromethyl-6-fluoroquinoline scaffold provide multiple handles for chemical modification, allowing for the synthesis of a diverse range of derivatives.

While the parent compound features a chloromethyl group at C3, this can be envisioned as a precursor to other important functional groups, notably the carbaldehyde (-CHO) and carboxylate esters (-COOR). The Vilsmeier-Haack reaction is a common method to introduce a carbaldehyde group at the C3 position of a quinoline ring, starting from acetanilides. lookchem.comchemijournal.com Once a 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) is formed, it serves as a versatile intermediate.

Derivatization of the C3-Carbaldehyde:

Oxidation: The carbaldehyde can be oxidized to a carboxylic acid. lookchem.com This carboxylic acid is a key precursor for further derivatization.

Reduction: As mentioned, reduction with agents like NaBH₄ yields the corresponding alcohol (quinolin-3-yl)methanol. nih.gov

Condensation Reactions: The aldehyde can react with various nucleophiles. For example, it can undergo condensation with anilines to form imines, which can then be used in cyclization reactions to build more complex heterocyclic systems. mdpi.com It can also participate in Wittig-type reactions to form styrylquinolines. nih.gov

Derivatization of the C3-Carboxylate Ester: The C3-carboxylic acid, obtained from the oxidation of the carbaldehyde, can be readily converted to carboxylate esters. google.comnih.gov These esters and the parent acid are valuable for creating amide linkages.

Amide Coupling: Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), the carboxylic acid can be coupled with various amines to form a wide array of quinoline-3-carboxamides. lookchem.comnih.gov These derivatives are significant in medicinal chemistry. nih.gov

The following table summarizes key transformations for C3 functional groups.

| Starting Group at C3 | Reagents/Reaction Type | Product Group at C3 | Reference |

| Carbaldehyde | Oxidation (e.g., with an oxidizing agent) | Carboxylic Acid | lookchem.com |

| Carbaldehyde | Reduction (e.g., NaBH₄) | Methanol | nih.gov |

| Carbaldehyde | Condensation with anilines | Imine | mdpi.com |

| Carboxylic Acid | Esterification | Carboxylate Ester | google.com |

| Carboxylic Acid | Amide Coupling (e.g., EDC, HOBt, amine) | Carboxamide | lookchem.com |

Advanced Applications of 2 Chloro 3 Chloromethyl 6 Fluoroquinoline and Its Derivatives in Non Medical Fields

Materials Science Applications

The rigid, planar structure and π-conjugated system of the quinoline (B57606) ring make it an attractive candidate for the development of new materials with unique optical and electronic properties. While specific research on 2-Chloro-3-chloromethyl-6-fluoroquinoline is limited, studies on analogous functionalized quinolines provide insight into its potential in this field.

Development of Quinoline Derivatives for Advanced Materials

Functionalized quinoline derivatives are integral to the synthesis of advanced organic materials. The strategic placement of substituents allows for the fine-tuning of molecular properties, making them suitable for applications in organic electronics and sensor technology. For instance, the nitrogen atom in the quinoline ring and various substituents can act as coordination sites for metal ions, leading to the formation of organometallic complexes with specific catalytic or light-emitting properties. nih.gov

The versatility of the quinoline structure is further demonstrated by its use in creating fluorescent sensors. By covalently linking quinoline derivatives to nanomaterials like carbon dots, researchers have developed highly sensitive and selective nanosensors for detecting metal ions such as Zn2+. researchgate.net The quinoline moiety acts as the recognition and signaling unit in these systems. researchgate.net

Exploitation of Photophysical Properties and Emission Characteristics

Quinoline derivatives are a class of molecules known to possess interesting photophysical properties, making them valuable as fluorescent probes and components in light-emitting devices. researchgate.net Their fluorescence characteristics are highly sensitive to their molecular structure and environment. researchgate.net The introduction of halogen atoms, such as fluorine and chlorine, can significantly influence the emission properties. Studies on substituted pyrazines, for example, have shown that a fluorine atom can lead to a high quantum yield, making the molecule strongly fluorescent. rsc.org

The photophysical behavior of quinolines is governed by electronic transitions within the π-conjugated system. These properties can be modulated by solvent polarity and specific molecular substitutions, leading to phenomena like chelation-enhanced fluorescence, which is crucial for sensing applications. rsc.org While some fluoroquinolones are known for their phototoxicity, a mechanistic understanding of their photochemistry allows for the design of compounds with controlled and desirable light-interacting properties for materials science. nih.govmdpi.com

Agrochemical Research and Development

The quinoline scaffold is a "privileged structure" in the design of new pesticides, offering a robust framework for developing innovative fungicides, insecticides, and herbicides. acs.org The inherent biological activity of the quinoline ring system can be enhanced and directed toward specific agricultural pests through targeted chemical modifications.

Incorporation of Quinoline Scaffolds in Agrochemical Design

Finding new and effective molecular scaffolds is a key objective in pesticide research and development. acs.org Quinoline derivatives have shown significant promise, particularly in the creation of novel fungicides. acs.org Research has demonstrated that chlorinated quinolines, in particular, exhibit notable activity against agricultural pathogens like Fusarium oxysporum. nih.govresearchgate.net The synthesis of various quinoline derivatives, such as those containing hydrazone or pyrazole (B372694) moieties, has led to compounds with good fungicidal and moderate insecticidal activities. nih.govresearchgate.net

The fluorine atom, a common feature in modern agrochemicals, is known to enhance the efficacy and metabolic stability of active ingredients. The presence of a 6-fluoro substituent in the quinoline ring, as seen in this compound, is a strategic feature in the design of potent agrochemicals. nih.gov

Academic Exploration of Novel Compounds for Agricultural Applications

Academic research plays a vital role in exploring the potential of new chemical entities for agriculture. Numerous studies have focused on synthesizing libraries of quinoline derivatives to screen for biological activity against a range of plant pests and diseases. For example, novel quinoline derivatives containing perfluoropropanyl moieties have been synthesized and tested, showing good control efficacy against rice blast (Pyricularia oryzae). x-mol.com

Structure-activity relationship (SAR) studies are crucial in this exploratory phase. Research has shown that the type and position of substituents on the quinoline ring significantly impact biological activity. globethesis.com One study on quinoline-2,4-dione derivatives found that specific substitutions at the C-3 position influenced insecticidal activity against Mythimna separata. globethesis.com Similarly, studies on fluoroquinolone derivatives have identified compounds with good herbicidal activity and weak antibacterial effects, highlighting the potential to design plant-specific agents. nih.gov

| Quinoline Derivative Type | Target Pest/Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Chlorinated quinoline-hydrazones | Fusarium oxysporum (fungus) | Good fungicidal activity | researchgate.net |

| Chlorinated quinoline-pyrazoles | Red palm weevil (insect) | Moderate insecticidal activity | researchgate.net |

| 6-Perfluoropropanyl quinolines | Pyricularia oryzae (rice blast fungus) | Good control efficacy | x-mol.com |

| Fluoroquinolone analogues | Various weed species | Good herbicidal activity | nih.gov |

| Quinoline-2,4-diones | Mythimna separata (insect) | Variable insecticidal activity | globethesis.com |

Role in Industrial Chemical Syntheses

Halogenated heterocyclic compounds like this compound are valuable intermediates in industrial and synthetic organic chemistry. researchgate.netnih.gov The chlorine atoms at the C-2 and on the C-3 methyl group serve as reactive sites for nucleophilic substitution, allowing for the straightforward introduction of diverse functional groups. This makes the compound a versatile building block for constructing more complex molecules.

Versatility as Chemical Intermediates and Precursors

The strategic placement of reactive chloro and fluoro groups on the quinoline core, combined with a chloromethyl substituent, renders this compound a highly versatile building block in organic synthesis. This compound serves as a pivotal intermediate for the creation of a diverse array of more complex molecules with potential applications in various non-medical sectors, including agrochemicals and material science. The reactivity of its substituents allows for sequential and selective chemical transformations, making it a valuable precursor for constructing novel functional compounds.

The chloro atom at the 2-position and the chloromethyl group at the 3-position are particularly susceptible to nucleophilic substitution reactions. This dual reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of numerous derivatives. While specific, large-scale non-medical applications are not extensively documented in publicly available literature, the chemical nature of this compound makes it an ideal candidate for the development of new compounds in several non-pharmaceutical fields.

In Agrochemical Research:

The quinoline scaffold is a known pharmacophore in the agrochemical industry, with several derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. nih.govresearchgate.net The structural features of this compound make it a suitable starting material for the synthesis of novel crop protection agents. The reactive sites on the molecule can be modified to interact with specific biological targets in pests or weeds. For instance, the chloromethyl group can be used to link the quinoline core to other heterocyclic moieties, a common strategy in the design of modern pesticides. researchgate.net

In Material Science:

Quinoline derivatives are also of interest in the field of material science, particularly for the development of functional dyes, sensors, and organic electronics. The extended π-system of the quinoline ring provides a basis for creating molecules with specific photophysical properties. By reacting this compound with various nucleophiles, researchers can synthesize derivatives with tailored absorption and emission spectra, making them suitable for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes for ion detection. The versatility of this compound as a precursor is highlighted by the ability to introduce different functionalities that can fine-tune the electronic and optical properties of the final product.

The following table illustrates the potential of this compound as a chemical intermediate by showcasing hypothetical, yet chemically plausible, derivatives and their potential non-medical applications based on the known reactivity of the quinoline scaffold.

| Derivative Structure | Reagent | Potential Application | Rationale |

|---|---|---|---|

| 2-Azido-3-azidomethyl-6-fluoroquinoline | Sodium Azide (B81097) (NaN3) | Precursor for triazole synthesis via click chemistry | Introduction of azide groups allows for covalent linking to other molecules, useful in creating functional polymers or bioconjugates. |

| 2-Phenoxy-3-phenoxymethyl-6-fluoroquinoline | Phenol | Intermediate for high-performance polymers | Attachment of aromatic rings can enhance thermal stability and dielectric properties. |

| 2-Thiophenyl-3-thiomethylphenyl-6-fluoroquinoline | Thiophenol | Ligand for metal complexes, potential sensor material | Sulfur-containing derivatives can act as effective ligands for heavy metal ions, forming the basis for chemical sensors. |

| 2-(N-piperazinyl)-3-(piperazin-1-ylmethyl)-6-fluoroquinoline | Piperazine | Building block for corrosion inhibitors | Nitrogen-rich organic compounds are known to be effective corrosion inhibitors for various metals and alloys. |

While the direct synthesis and application of these specific derivatives from this compound in non-medical fields require further dedicated research and development, the underlying chemistry strongly supports its potential as a versatile intermediate. The ability to readily modify its structure opens up avenues for the creation of a vast library of novel compounds with tailored properties for a range of advanced applications.

Future Research Directions and Challenges in the Chemistry of 2 Chloro 3 Chloromethyl 6 Fluoroquinoline

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of highly substituted quinolines often involves multi-step processes with harsh conditions, hazardous reagents, and significant waste generation. nih.gov A primary challenge moving forward is the development of synthetic pathways for 2-Chloro-3-chloromethyl-6-fluoroquinoline that are not only efficient but also environmentally benign.

Emphasis on Green Chemistry Principles and Atom Economy

Future synthetic strategies will need to align with the principles of green chemistry, focusing on minimizing waste and maximizing the incorporation of starting materials into the final product—a concept known as atom economy. ijpsjournal.comnumberanalytics.com For a molecule like this compound, this involves a paradigm shift from classical methods to more innovative approaches. nih.govresearchgate.net

Key research directions include:

Use of Greener Solvents: Shifting from conventional chlorinated solvents to environmentally friendly alternatives like water, ethanol, or ionic liquids can drastically reduce the environmental impact of the synthesis. researchgate.nettandfonline.com

Energy-Efficient Techniques: The exploration of microwave-assisted and ultrasound-assisted reactions can offer significant advantages, such as reduced reaction times, lower energy consumption, and often, improved yields compared to conventional heating. nih.govtandfonline.com

Catalyst-Free and Benign Catalyst Systems: A major goal is to eliminate the need for toxic metal catalysts. ijpsjournal.com Research into catalyst-free methods or the use of effective, recyclable, and environmentally benign catalysts, such as p-toluenesulfonic acid or para-sulfonic acid calix nih.govarene, will be crucial. researchgate.nettandfonline.com

Maximizing Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comjocpr.com Designing synthetic routes, such as addition reactions, that incorporate the maximum number of atoms from the reactants into the quinoline (B57606) product is a fundamental goal. numberanalytics.com This minimizes the formation of byproducts and waste. numberanalytics.com

Interactive Data Table: Green Chemistry Approaches

| Principle | Application to this compound Synthesis | Potential Benefits |

| Waste Prevention | Designing one-pot or multi-component reactions to reduce intermediate isolation and purification steps. acs.orgrsc.org | Reduced solvent use, lower material loss, increased overall yield. |

| Atom Economy | Utilizing addition and cyclization reactions that incorporate all or most reactant atoms into the final structure. numberanalytics.com | Minimal byproduct formation, higher resource efficiency. |

| Less Hazardous Synthesis | Replacing hazardous reagents (e.g., strong acids, toxic metals) with safer alternatives. nih.govijpsjournal.com | Improved safety profile, reduced environmental contamination. |

| Benign Solvents/Catalysts | Employing water, ethanol, or solvent-free conditions; using recyclable nanocatalysts or organocatalysts. researchgate.nettandfonline.comacs.org | Reduced toxicity, potential for catalyst reuse, lower disposal costs. |

| Energy Efficiency | Implementing microwave or ultrasound-assisted synthesis to lower reaction temperatures and times. tandfonline.com | Faster reactions, reduced energy consumption and associated carbon footprint. |

Advancement of Diversity-Oriented Synthesis for Complex Quinoline Architectures

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse and complex molecules from a common starting material. nih.govnih.gov The this compound scaffold is an ideal candidate for DOS due to its multiple, orthogonally reactive sites. This approach allows for the systematic exploration of chemical space to discover novel compounds with unique biological activities. mdpi.comfrontiersin.org

Future research in this area will likely involve:

Scaffold-Based Diversification: Using the quinoline core as a template, divergent synthetic pathways can be employed to introduce a wide range of functional groups at its various positions. nih.govcam.ac.uk

Complexity-to-Diversity Strategy: This approach harnesses the inherent complexity of the starting molecule to rapidly generate diverse and intricate new structures, such as macrocycles. nih.gov

Building Block Strategy: The distinct reactivity of the 2-chloro, 3-chloromethyl, and 6-fluoro positions allows for selective reactions with different building blocks, leading to a combinatorial explosion of new and complex quinoline-based architectures. nih.gov

Interactive Data Table: Diversity-Oriented Synthesis Strategies

| Reactive Site | Potential Transformation | Resulting Structural Diversity |

| 2-Chloro Position | Nucleophilic aromatic substitution (SNAr) with amines, alcohols, thiols. | Introduction of diverse N-, O-, and S-linked side chains. |

| 3-Chloromethyl Group | Nucleophilic substitution with various nucleophiles; conversion to other functional groups (e.g., aldehyde, nitrile, amine). | Elongation of side chain, introduction of key functional handles for further reactions. |

| 6-Fluoro Position | Typically less reactive to SNAr, but can be targeted under specific conditions or used to modulate electronic properties. | Fine-tuning of molecular properties like lipophilicity and metabolic stability. |

| Quinoline Ring (C5, C7, C8) | C-H activation/functionalization. rsc.org | Direct introduction of aryl, alkyl, or other groups to the carbocyclic ring, creating novel substitution patterns. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

A significant challenge with polyhalogenated systems is achieving selective chemical transformations at a single desired position. Future work must focus on understanding and exploiting the nuanced reactivity of this compound to enable precise molecular editing and the efficient construction of complex derivatives.

Strategic Selective Functionalization of Polyhalogenated Systems

The presence of three halogen atoms with differing reactivity profiles on the quinoline scaffold makes selective functionalization a formidable challenge. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution, while the chloromethyl group at the 3-position is susceptible to standard nucleophilic substitution. The fluorine at the 6-position is generally the most stable. Research is needed to develop protocols that can target one site while leaving the others intact. nih.gov This could involve the strategic use of catalysts, directing groups, or carefully controlled reaction conditions to differentiate between the two chloro substituents. rsc.org

Design and Implementation of Cascade and Domino Reactions for Enhanced Synthetic Efficiency

Future research could pursue two main avenues:

Convergent Cascade Synthesis: Developing novel cascade reactions that assemble the this compound core from simpler precursors in one pot. researchgate.net

Divergent Domino Reactions: Using this compound as a starting material in domino sequences. For example, a reaction could be initiated at the chloromethyl group, followed by an intramolecular cyclization involving the quinoline nitrogen or another position on the ring, rapidly generating complex, fused heterocyclic systems. nih.gov

Advanced Computational Modeling for Predictive Chemistry

In Silico Design and Prediction of Novel Quinoline Frameworks

The exploration of novel quinoline frameworks derived from this compound is significantly bolstered by computational, or in silico, methodologies. These techniques offer a rapid and cost-effective pathway to design new molecules and predict their chemical and biological activities before undertaking extensive laboratory synthesis. nih.gov Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are instrumental in developing predictive models that correlate the three-dimensional structure of quinoline derivatives with their biological functions. nih.govtandfonline.com By analyzing a set of known active compounds, these models can identify which structural features, such as the placement and nature of substituents, are crucial for activity. tandfonline.comresearchgate.net For this compound, QSAR models could elucidate the precise influence of the chloro, chloromethyl, and fluoro groups on a target activity, guiding the design of new analogues with enhanced potency. numberanalytics.com For instance, models might suggest replacing the C2-chloro group with a different halogen or a hydrogen bond donor to improve interaction with a biological target.

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. mdpi.comnajah.edu It is widely used to predict the binding affinity and orientation of quinoline derivatives within the active site of a target protein. biointerfaceresearch.comresearchgate.net Starting with the this compound scaffold, researchers can virtually screen libraries of derivatives against targets implicated in various diseases. mdpi.comnajah.edu The docking scores and predicted binding interactions help prioritize which novel compounds are most likely to be active, streamlining the drug discovery process. mdpi.com

ADMET and Pharmacokinetic Prediction: In silico tools can also forecast the drug-like properties of designed molecules. nih.govnajah.edu Using the quinoline framework, these programs calculate properties like solubility, lipophilicity (cLogP), and potential for toxicity. nih.gov This allows chemists to filter out compounds with predicted poor pharmacokinetic profiles early in the design phase, ensuring that synthetic efforts are focused on molecules with a higher probability of success in later developmental stages.

Table 1: Key In Silico Techniques for Quinoline Framework Design

| Technique | Application | Relevance to this compound |

|---|---|---|

| 3D-QSAR | Correlates molecular structure with biological activity to guide design. researchgate.netnih.gov | Predicts how modifications to the chloro, chloromethyl, and fluoro groups will affect potency. numberanalytics.comontosight.ai |

| Molecular Docking | Simulates binding of molecules to protein targets to predict affinity and mode of action. najah.edubiointerfaceresearch.com | Prioritizes new derivatives for synthesis based on predicted interactions with specific enzymes or receptors. mdpi.com |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties of new compounds. nih.gov | Filters out designed molecules with poor predicted solubility, bioavailability, or potential toxicity. najah.edu |

Deeper Mechanistic Understanding of Complex Chemical Reactions

The synthetic versatility of this compound stems from its multiple reactive sites, which also presents a significant challenge in achieving chemical selectivity. The compound features three distinct halogenated positions: a chloro group at the C2 position of the quinoline ring, a chloromethyl group at the C3 position, and a fluoro group at the C6 position. A profound understanding of the reaction mechanisms governing the reactivity of each site is crucial for its strategic use in complex syntheses.

Reactivity of the C2-Chloro Group: The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). najah.edu The electron-withdrawing nature of the ring nitrogen atom activates the C2 and C4 positions, facilitating the displacement of the chloride by a wide range of nucleophiles, including amines, alcohols, and thiols. najah.eduontosight.ai Mechanistic studies are needed to quantify the kinetics and thermodynamics of these substitutions with various nucleophiles and under different catalytic conditions (e.g., acid or base catalysis) to optimize reaction yields and prevent side reactions. fiveable.me

Reactivity of the C3-Chloromethyl Group: The chloromethyl group (-CH₂Cl) behaves as a reactive benzylic-type halide. It can undergo nucleophilic substitution via both SN1 and SN2 pathways, as well as radical abstraction of the chlorine atom. uconn.edu This dual reactivity creates a challenge: a given nucleophile could potentially react at either the C2 position or the C3-chloromethyl position. Deeper mechanistic studies, potentially combining experimental kinetics with computational modeling of transition states, are required to delineate the factors that favor one reaction pathway over the other. This understanding would enable chemists to selectively functionalize one site while leaving the other intact.

Reactivity of the C6-Fluoro Group: In contrast to the chloro groups, the fluorine atom at the C6 position is generally much less reactive towards nucleophilic substitution. Aryl fluorides are significantly more stable, and this position is less electronically activated than the C2 position. The C6-fluoro group primarily serves to modulate the electronic properties of the quinoline ring system, influencing the reactivity of the other positions and the biological activity of the final molecule. Understanding its electronic influence is a key aspect of mechanistic insight.

The primary challenge lies in controlling the regioselectivity of reactions. A deeper mechanistic understanding would allow for the rational design of synthetic routes where the C2-chloro and C3-chloromethyl groups can be addressed sequentially, unlocking the full potential of this compound as a versatile building block.

Table 2: Comparative Reactivity of Functional Groups

| Position | Functional Group | Primary Reaction Mechanism(s) | Relative Reactivity |

|---|---|---|---|

| C2 | -Cl (Aryl Chloride) | Nucleophilic Aromatic Substitution (SNAr) najah.eduontosight.ai | High |

| C3 | -CH₂Cl (Benzylic Chloride) | Nucleophilic Substitution (SN1/SN2), Radical Abstraction uconn.edu | High |

| C6 | -F (Aryl Fluoride) | Generally Unreactive | Low |

Expansion into Novel Non-Medical Applications (e.g., catalysts, specialized chemical reagents)

While quinoline scaffolds are predominantly explored for medicinal purposes, their unique electronic and structural properties make them highly suitable for a range of non-medical applications. Future research on this compound could unlock its potential in materials science, industrial chemistry, and catalysis.

Catalysis: Quinoline derivatives are effective ligands for metal catalysts. mdpi.com The nitrogen atom in the quinoline ring can coordinate with metal ions, such as copper, to form complexes that catalyze reactions like the oxidation of catechols. mdpi.com The specific electronic properties imparted by the fluoro and chloro substituents on the this compound backbone could be harnessed to tune the activity and selectivity of such catalysts. Research could focus on synthesizing organometallic complexes from this compound and evaluating their performance in various organic transformations.

Corrosion Inhibitors: Organic compounds containing heteroatoms and π-electron systems, like quinolines, are known to be effective corrosion inhibitors for metals in acidic environments. researchgate.netnajah.edubiointerfaceresearch.com These molecules function by adsorbing onto the metal surface, forming a protective layer that shields it from corrosive agents. tandfonline.com The electron-rich quinoline ring and halogen atoms of this compound make it a promising candidate for this application. Studies could evaluate its efficiency in protecting mild steel and other alloys used in industrial settings. tandfonline.comnajah.edu

Materials Science and Organic Electronics: The rigid, planar structure and conjugated π-system of the quinoline core are desirable features for materials used in organic electronics. numberanalytics.comfiveable.me Quinoline-based compounds have been investigated for use in organic light-emitting diodes (OLEDs) and as p-type semiconductors. uconn.eduresearchgate.net The halogen substituents on this compound can significantly influence the molecule's electronic properties, such as its HOMO/LUMO energy levels. nih.gov By using the reactive chloro groups as handles for further chemical modification—for example, to attach polymers or other functional groups—this compound could serve as a key building block for novel functional materials with tailored optical and electronic properties. ontosight.aifiveable.me

Table 3: Potential Non-Medical Applications for the Quinoline Framework

| Application Area | Underlying Principle | Potential Role of this compound |

|---|---|---|

| Catalysis | Quinoline nitrogen acts as a ligand for catalytic metal centers. nih.govmdpi.com | Serves as a tunable ligand scaffold for new organometallic catalysts. |

| Corrosion Inhibition | Adsorption onto metal surfaces via heteroatoms and π-electrons forms a protective barrier. najah.edubiointerfaceresearch.com | Acts as an effective inhibitor for mild steel in industrial acid cleaning processes. researchgate.net |

| Organic Electronics | Rigid, aromatic structure with delocalized π-electrons facilitates charge transport and luminescence. numberanalytics.comuconn.edu | Functions as a building block for novel organic semiconductors and materials for OLEDs. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for introducing the chloromethyl group at the 3-position of 6-fluoroquinoline derivatives?

- Methodological Answer : The chloromethyl group can be introduced via nucleophilic substitution. For example, 2-chloro-3-(chloromethyl)-6-methylquinoline derivatives have been synthesized by reacting 2-chloro-3-formylquinoline intermediates with reducing agents (e.g., NaBH₄) followed by chlorination. Triethylamine (TEA) in absolute ethanol is often used as a base to facilitate substitution reactions, ensuring regioselectivity at the 3-position .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the substitution pattern of 2-chloro-3-chloromethyl-6-fluoroquinoline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for confirming substituent positions and electronic environments. X-ray crystallography, refined using programs like SHELXL, provides unambiguous structural confirmation, particularly for resolving challenges posed by heavy atoms (Cl, F). SHELX refinement protocols are robust for handling twinned data or high-resolution structures .

Q. How can researchers ensure purity and stability of this compound during storage and handling?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Purity can be monitored via HPLC (≥95% purity threshold) and stability assessed using accelerated aging studies under varying pH, temperature, and humidity conditions. Safety protocols (e.g., fume hoods, PPE) should align with H303+H313+H333 hazard codes .

Advanced Research Questions

Q. How do electronic effects of fluorine and chlorine substituents influence the regioselectivity of subsequent functionalization reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine at the 6-position deactivates the quinoline ring, directing electrophilic attacks to the 3-position. Chlorine at the 2-position further stabilizes transition states via resonance. Computational modeling (DFT) can predict reactivity hotspots, validated experimentally by comparing reaction yields under controlled electronic environments .

Q. What strategies resolve contradictions in crystallographic data when fluorine and chlorine atoms cause anomalous scattering?

- Methodological Answer : Anomalous scattering from Cl/F can be mitigated using high-resolution data (≤0.8 Å) and twin refinement in SHELXL. Partial occupancy modeling or alternative space group assignments may be required. Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures structural consistency .

Q. How to design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or DNA) in mechanistic studies?

- Methodological Answer : Use fluorescence quenching assays or Surface Plasmon Resonance (SPR) to measure binding affinities. Molecular docking simulations (AutoDock Vina) can predict binding modes, validated by mutagenesis studies on target proteins. Dose-response assays (IC₅₀/EC₅₀) quantify inhibitory effects under physiological conditions .

Q. What experimental approaches identify degradation byproducts under oxidative or hydrolytic conditions?

- Methodological Answer : Accelerated degradation studies in H₂O₂ (oxidative) or acidic/alkaline buffers (hydrolytic) followed by LC-MS/MS analysis can identify byproducts. Isotopic labeling (e.g., deuterated solvents) aids in tracking reaction pathways. Stability-indicating methods (e.g., UPLC-PDA) ensure specificity in quantifying degradation products .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in substitution reactions?

- Methodological Answer : Discrepancies often arise from solvation effects or unaccounted steric hindrance in simulations. Re-optimize computational models using explicit solvent parameters (e.g., COSMO-RS) and compare with kinetic studies (e.g., Arrhenius plots) to refine activation energy barriers. Experimental controls (e.g., radical scavengers) can rule out unintended reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.